Bienvenue dans la boutique en ligne BenchChem!

2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

Physicochemical profiling Ionization state Drug-likeness prediction

2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 939761-67-8) is a spirocyclic building block belonging to the oxa-azaspiro[4.5]decane family, bearing an N-isobutyl substituent and a carboxylic acid handle at position 4. The compound has the molecular formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
Cat. No. B13339451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)CN1CC(C2(C1)CCOCC2)C(=O)O
InChIInChI=1S/C13H23NO3/c1-10(2)7-14-8-11(12(15)16)13(9-14)3-5-17-6-4-13/h10-11H,3-9H2,1-2H3,(H,15,16)
InChIKeyVOGOHXYEOPBNMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid – Identity, Predicted Physicochemical Profile, and Commercial Availability


2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 939761-67-8) is a spirocyclic building block belonging to the oxa-azaspiro[4.5]decane family, bearing an N-isobutyl substituent and a carboxylic acid handle at position 4 . The compound has the molecular formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol . Predicted physicochemical parameters include a boiling point of 376.9 ± 42.0 °C, a pKa of 3.75 ± 0.20, and a density of 1.12 ± 0.1 g/cm³ . The compound is commercially supplied at ≥98% purity by multiple vendors for research use .

Why 2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid Cannot Be Replaced by Closest In-Class Analogs


Within the 8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid series, the N‑substituent dictates lipophilicity, steric demand, and hydrogen‑bonding capacity, all of which directly affect target binding, solubility, and metabolic stability [1]. The isobutyl group provides a branched, four‑carbon alkyl chain that occupies a distinct steric volume compared to the linear n‑butyl, smaller ethyl, or planar benzyl analogs, and is predicted to increase logP relative to the unsubstituted parent scaffold . Generic substitution by the unsubstituted 8‑oxa‑2‑azaspiro[4.5]decane‑4‑carboxylic acid or the 2‑methyl analog would therefore alter lipophilicity‑driven properties such as membrane permeability and off‑target promiscuity, as well as the conformational preferences of the spirocyclic core during molecular recognition [2]. The quantitative evidence below demonstrates that measurable differences in predicted physicochemical properties exist between the isobutyl derivative and its closest structural neighbors.

2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid – Quantitative Differentiation Evidence vs. Closest Analogs


Predicted Aqueous pKa – Isobutyl vs. Unsubstituted Parent Scaffold

The predicted acid dissociation constant (pKa) of the carboxylic acid group in 2-isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is 3.75 ± 0.20, which is essentially identical to the pKa of 3.74 ± 0.20 predicted for the unsubstituted 8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid (CAS 1339071-65-6) . This indicates that the N‑isobutyl substituent does not electronically perturb the carboxylic acid ionization, meaning that any differential biological behavior cannot be attributed to altered charge state at physiological pH.

Physicochemical profiling Ionization state Drug-likeness prediction

Predicted Boiling Point – Increased Molecular Weight and Polar Surface Area Effect

The predicted boiling point of 2-isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is 376.9 ± 42.0 °C, compared to 364.5 ± 42.0 °C for the unsubstituted 8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid . The +12.4 °C shift is consistent with the increased molecular weight (241.33 vs. 185.22 g/mol) and reflects stronger intermolecular dispersion forces imparted by the isobutyl group.

Thermal stability Purification Formulation development

Predicted Density – Lower Packing Efficiency of the Isobutyl Derivative

The predicted density of 2-isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is 1.12 ± 0.1 g/cm³, lower than the 1.23 ± 0.1 g/cm³ predicted for the unsubstituted parent . The –0.11 g/cm³ decrement is attributable to the bulkier, more flexible isobutyl substituent disrupting efficient crystal packing relative to the compact NH analogue.

Solid-state properties Crystallinity Formulation

Molecular Weight and Inferred Lipophilicity Gradient Across N‑Substituted Analogs

The molecular weight of 2-isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is 241.33 g/mol, placing it between the 2-ethyl analog (213.27 g/mol) and the 2-benzyl analog (275.34 g/mol) . Extrapolating from the well-established correlation between molecular weight and calculated logP within congeneric series, the isobutyl derivative is predicted to have intermediate lipophilicity (estimated AlogP ~1.2–1.8), higher than the unsubstituted or 2-methyl members, but lower than the 2-benzyl analog.

Lipophilicity ADME prediction Lead optimization

Commercial Purity and Reproducibility Compared to Other Spirocyclic Building Blocks

2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is commercially available at ≥98% purity from multiple independent suppliers including Leyan (Product No. 2219822, 98%) and AKSci (Catalog 0960FS) . This multi-vendor sourcing with documented purity specifications contrasts with several of its 2‑substituted analogs, which are often single‑sourced or offered only at 95% purity (e.g., 2‑ethyl analog at 95% ), reducing the risk of batch‑to‑batch variability in biological assays.

Quality control Procurement Reproducibility

2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid – Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Lead Optimization of Spirocyclic GPCR or Kinase Ligands Requiring Controlled Lipophilicity

When exploring structure–activity relationships around an 8‑oxa‑2‑azaspiro[4.5]decane core, the isobutyl substituent offers a calculated logP increment of approximately +0.5 to +1.0 log units over the unsubstituted scaffold while remaining below the benzyl analog’s logP . This positions the compound as the preferred building block for medicinal chemists needing to enhance membrane permeability without exceeding Lipinski’s logP threshold, supported by the molecular weight and lipophilicity gradient established in Section 3 (Evidence Item 4).

Biophysical Assay Development: Differential Scanning Calorimetry (DSC) or Thermal Shift Assays

The predicted elevation in boiling point (+12.4 °C vs. the unsubstituted parent) and reduced density (–0.11 g/cm³) suggest that the isobutyl derivative may exhibit distinct thermal stability and solid‑state behavior . Researchers performing thermal denaturation assays or crystallography can use these predicted differences to design control experiments that discriminate specific binding from non‑specific hydrophobic effects arising from the isobutyl moiety.

Combinatorial Chemistry Library Synthesis Requiring Multi-Vendor, High-Purity Building Blocks

The multi‑vendor availability at ≥98% purity, documented across independent suppliers , makes this compound a lower‑risk procurement choice for high‑throughput chemistry workflows, where batch consistency directly impacts library quality and hit confirmation rates. The 3% purity advantage over the 2‑ethyl analog (98% vs. 95%) translates to fewer false positives from impurities in biological screening.

Computational Chemistry: Validation of pKa Prediction Models on Spirocyclic Carboxylic Acids

The near‑identical predicted pKa of 3.75 (isobutyl) vs. 3.74 (unsubstituted) provides a valuable test case for computational chemists developing quantum mechanical or machine‑learning pKa predictors for conformationally constrained spirocyclic acids. The compound can serve as a validation standard to confirm that N‑alkyl substitution does not introduce systematic prediction errors in the carboxylic acid pKa.

Quote Request

Request a Quote for 2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.